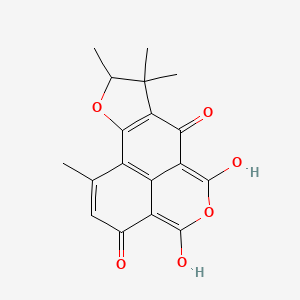
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide is a compound that belongs to the class of Schiff bases Schiff bases are compounds containing a C=N bond (azomethine group) and are typically synthesized from the condensation of primary amines and active carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide typically involves the condensation of 2-hydroxybenzaldehyde with pyridine-2-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease.
Medicine: Explored for its antiproliferative and antioxidative effects against human tumor cell lines.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s electronic properties also allow it to participate in charge transfer processes, making it useful in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-hydroxyphenyl)-3-(1H-indol-3-yl)-prop-2-en-1-one: Similar structure with an indole moiety instead of a pyridine ring.
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: Another Schiff base with a similar hydroxyphenyl group.
Uniqueness
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide is unique due to its combination of a cyano group, hydroxyphenyl group, and pyridine ring, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in coordination chemistry and nonlinear optics .
Properties
CAS No. |
489443-51-8 |
|---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C15H11N3O2/c16-10-12(9-11-5-1-2-6-13(11)19)15(20)18-14-7-3-4-8-17-14/h1-9,19H,(H,17,18,20)/b12-9+ |
InChI Key |
LJBWMCGKDSPTSO-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)O |
solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



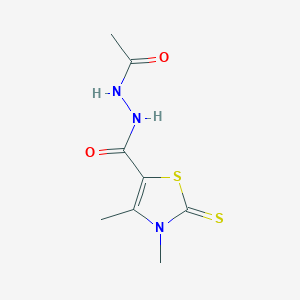


![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-](/img/structure/B14162119.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14162120.png)
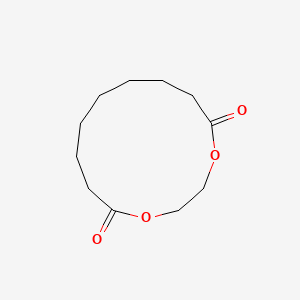
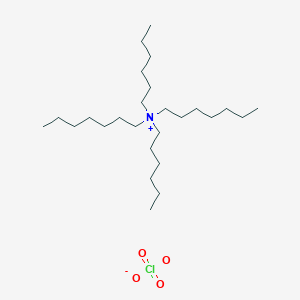
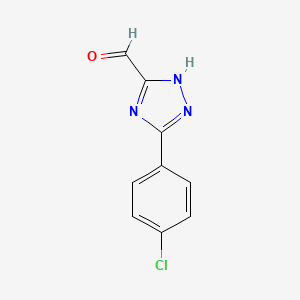
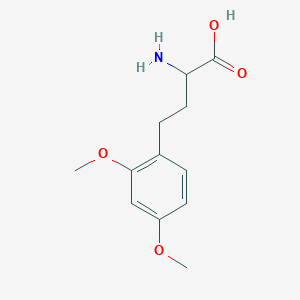
![(1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B14162144.png)
![17-(4-ethoxyphenyl)-14-ethyl-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14162147.png)
